1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl derivative, followed by the introduction of the furan ring and the pyrazolopyrimidine core. Common reagents used in these reactions include chlorinating agents, furan derivatives, and pyrazolopyrimidine precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial methods may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted compounds.
Scientific Research Applications
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-CHLORO-2-METHYLPHENYL)-3-FURFURYLUREA: This compound shares a similar chlorinated phenyl group and furan ring but differs in its core structure.
5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)-BENZOIC ACID METHYL ESTER: Another compound with a chlorinated phenyl group, but with a triazole ring instead of a pyrazolopyrimidine core.
Uniqueness
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H14ClN5O/c1-11-4-5-12(18)7-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
InChI Key |
RIXAVSNKQHZAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Origin of Product |
United States |
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